molecular formula C17H18N2O2S B2700302 N-[4-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 868153-77-9

N-[4-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2700302
CAS No.: 868153-77-9
M. Wt: 314.4
InChI Key: KDYMEUZBQMZFHL-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound is characterized by its unique structure, which includes an acetylamino group, a tetrahydrobenzothiophene ring, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydrobenzothiophene core, followed by the introduction of the acetylamino and carboxamide groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The acetylamino and carboxamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-[4-(acetylamino)phenyl]-2-iodobenzamide
  • N-[4-(acetylamino)phenyl]sulfonylacetamide
  • 3’-N-[[4-(acetylamino)phenyl]sulfonyl]-3’-N-demethylazithromycin

Uniqueness

N-[4-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydrobenzothiophene core and the presence of both acetylamino and carboxamide groups make it a versatile compound for various applications.

Properties

IUPAC Name

N-(4-acetamidophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-11(20)18-12-6-8-13(9-7-12)19-17(21)15-10-22-16-5-3-2-4-14(15)16/h6-10H,2-5H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYMEUZBQMZFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CSC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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